6-Benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
6-Benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound belonging to the class of tetrahydropyrimidinediones This compound features a benzyl group attached to the 6th position, a methyl group at the 3rd position, and a dione functionality within its tetrahydropyrimidine ring structure
Properties
IUPAC Name |
6-benzyl-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14-11(15)8-10(13-12(14)16)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCFXZZMOLDOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the following steps:
Condensation Reaction: The starting materials, such as benzylamine and a suitable keto acid, undergo a condensation reaction to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization conditions, often involving heating and the presence of a catalyst, to form the tetrahydropyrimidine ring.
Oxidation: The resulting compound is oxidized to introduce the dione functionality at the 2,4 positions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 6-Benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert the dione functionality to a single ketone or alcohol group.
Substitution: Substitution reactions at the benzyl or methyl groups can introduce different substituents, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Derivatives with additional carbonyl groups or hydroxyl groups.
Reduction Products: Compounds with reduced dione functionality, such as ketones or alcohols.
Substitution Products: Compounds with different substituents on the benzyl or methyl groups.
Scientific Research Applications
6-Benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used to study biological processes involving tetrahydropyrimidinediones.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 6-Benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
6-Benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is similar to other tetrahydropyrimidinediones, such as:
6-Amino-1-benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: This compound differs by the presence of an amino group at the 6th position.
6-Benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: This compound has an ethyl group instead of a methyl group at the 3rd position.
This compound 5-bromo derivative: This compound features a bromine atom at the 5th position.
Uniqueness: this compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features make it a versatile compound for chemical synthesis and biological research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
